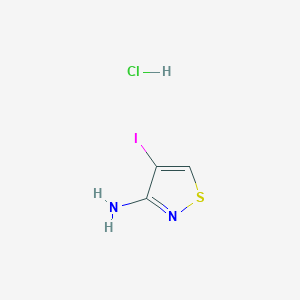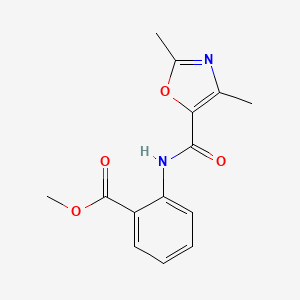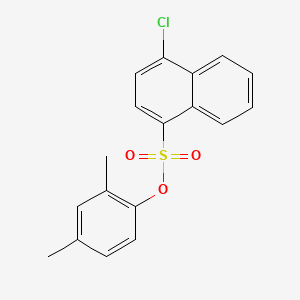![molecular formula C17H18N4OS B2809668 5-[4,6-Dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-3-oxo-2-(pyridin-2-yl)pentanenitrile CAS No. 1241145-00-5](/img/structure/B2809668.png)
5-[4,6-Dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-3-oxo-2-(pyridin-2-yl)pentanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[4,6-Dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-3-oxo-2-(pyridin-2-yl)pentanenitrile is a complex organic compound featuring a pyrimidine ring substituted with dimethyl and methylsulfanyl groups, and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4,6-Dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-3-oxo-2-(pyridin-2-yl)pentanenitrile typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Pyrimidine Ring: Starting with a suitable precursor such as 4,6-dimethyl-2-(methylsulfanyl)pyrimidine, the pyrimidine ring is synthesized through cyclization reactions involving appropriate reagents and catalysts.
Attachment of the Pyridine Ring: The pyridine ring is introduced via a coupling reaction, often using palladium-catalyzed cross-coupling methods such as Suzuki-Miyaura coupling.
Formation of the Pentanenitrile Moiety:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated synthesis platforms to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfanyl group, converting it to sulfoxide or sulfone derivatives.
Reduction: Reduction reactions can target the nitrile group, converting it to primary amines under suitable conditions.
Substitution: The pyrimidine and pyridine rings can undergo electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation using palladium on carbon (Pd/C) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (amines, thiols) are employed under controlled conditions to achieve desired substitutions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, primary amines, and various substituted derivatives of the original compound.
Scientific Research Applications
Chemistry
In organic synthesis, this compound serves as a versatile intermediate for the construction of more complex molecules. Its functional groups allow for diverse chemical transformations, making it valuable in the synthesis of heterocyclic compounds.
Biology and Medicine
The compound’s structure suggests potential biological activity, making it a candidate for drug discovery and development. It may exhibit antimicrobial, antiviral, or anticancer properties, although specific biological activities would require further experimental validation.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which 5-[4,6-Dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-3-oxo-2-(pyridin-2-yl)pentanenitrile exerts its effects depends on its interaction with molecular targets. Potential targets include enzymes and receptors involved in metabolic pathways. The compound may act by binding to active sites, inhibiting enzyme activity, or modulating receptor functions, thereby altering cellular processes.
Comparison with Similar Compounds
Similar Compounds
4,6-Dimethyl-2-(methylsulfanyl)pyrimidine: Shares the pyrimidine core but lacks the pyridine and pentanenitrile groups.
2-(Pyridin-2-yl)pyrimidine: Contains both pyridine and pyrimidine rings but differs in the substitution pattern.
3-Oxo-2-(pyridin-2-yl)pentanenitrile: Similar pentanenitrile structure but without the pyrimidine ring.
Uniqueness
The uniqueness of 5-[4,6-Dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-3-oxo-2-(pyridin-2-yl)pentanenitrile lies in its combined structural features, which confer distinct chemical reactivity and potential biological activity. Its multi-functional groups allow for a wide range of chemical modifications, making it a valuable scaffold in synthetic and medicinal chemistry.
Properties
IUPAC Name |
5-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)-3-oxo-2-pyridin-2-ylpentanenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4OS/c1-11-13(12(2)21-17(20-11)23-3)7-8-16(22)14(10-18)15-6-4-5-9-19-15/h4-6,9,14H,7-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUEIUPJZSAEFGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)SC)C)CCC(=O)C(C#N)C2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(1-cyanocyclopropyl)-5-[2-(trifluoromethyl)phenyl]-1,2-oxazole-3-carboxamide](/img/structure/B2809585.png)
![N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)pyridine-3-sulfonamide](/img/structure/B2809588.png)

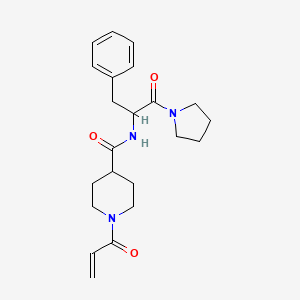
![[5-(methoxymethyl)-1,2,4-oxadiazol-3-yl]methanamine hydrochloride](/img/structure/B2809592.png)
![4-[[(Z)-2-Cyano-3-(4-pyrrolidin-1-ylphenyl)prop-2-enoyl]amino]benzoic acid](/img/structure/B2809593.png)
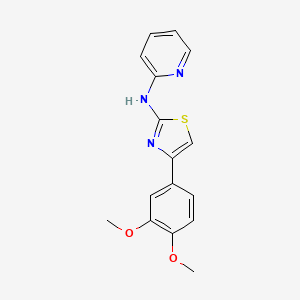
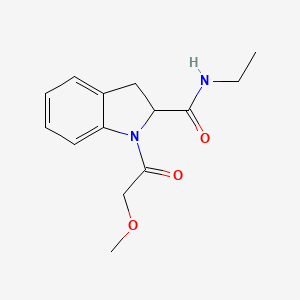
![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-phenylacetamide hydrochloride](/img/structure/B2809600.png)
![N-(5,7-dimethylthiazolo[4,5-b]pyridin-2-yl)-3,4-dimethoxybenzamide](/img/structure/B2809601.png)
![Tert-butyl (1S,5S,6R)-6-amino-3-azabicyclo[3.2.1]octane-3-carboxylate;hydrochloride](/img/structure/B2809603.png)
